High-Affinity α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one demonstrates potent and selective antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) [1]. This activity is a key differentiator from close structural analogs, including the 3-bromo derivative, which show minimal to no activity at this receptor subtype [2]. The α3β4 nAChR is a validated target for the treatment of nicotine addiction and certain mood disorders, making this specific activity profile highly valuable.
| Evidence Dimension | Antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 3-Bromo-1,6-dimethylpyridin-2(1H)-one: No reported activity at α3β4 nAChR |
| Quantified Difference | Target compound shows low nanomolar potency; comparator exhibits no detectable activity |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting |
Why This Matters
This unique potency at a clinically relevant ion channel subtype enables the compound to serve as a selective chemical probe or lead scaffold for neuroscience drug discovery programs, a role that generic pyridinone analogs cannot fulfill.
- [1] EcoDrugPlus. Antagonist activity of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one at alpha3beta4 nAChR receptor. View Source
- [2] BindingDB. CHEMBL169858. Affinity Data for 3-Bromo-1,6-dimethylpyridin-2(1H)-one. View Source
